molecular formula C20H22N4O3S B6477569 N-[4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)phenyl]acetamide CAS No. 2640972-16-1

N-[4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)phenyl]acetamide

Cat. No.: B6477569
CAS No.: 2640972-16-1
M. Wt: 398.5 g/mol
InChI Key: UTRHHWPMEZUSKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)phenyl]acetamide is a synthetic organic compound with the molecular formula C20H22N4O3S and a molecular weight of 398.5 g/mol . It features a sulfonamide linker connecting an acetamide-substituted phenyl ring to a phenethyl group that is further substituted with a 1-methyl-1H-pyrazole moiety . The compound's exact mechanism of action and primary biological targets are areas of active investigation, making it a valuable chemical tool for basic research. It is offered with high purity for research applications. This product is intended for laboratory research purposes only and is not approved for human consumption, diagnostic use, or any veterinary applications.

Properties

IUPAC Name

N-[4-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-15(25)23-18-7-9-19(10-8-18)28(26,27)22-14-11-16-3-5-17(6-4-16)20-12-13-21-24(20)2/h3-10,12-13,22H,11,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRHHWPMEZUSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(1-Methyl-1H-pyrazol-5-yl)phenethylamine

A modified Ullmann coupling between 4-bromophenethylamine and 1-methyl-1H-pyrazole-5-boronic acid under palladium catalysis yields the pyrazole-phenyl intermediate. Typical conditions (adapted from):

Reagent/ConditionSpecificationSource Citation
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃ (2.5 equiv)
SolventDMF:H₂O (4:1)
Temperature90°C, 12 h
Yield68–72%

Post-synthesis purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) confirms structure by 1H^1H-NMR (δ 7.45–7.55 ppm, aromatic protons; δ 3.85 ppm, N–CH₃).

Sulfonation of 4-Aminophenylacetamide

Chlorosulfonic acid (ClSO₃H) treatment of 4-aminophenylacetamide in dichloromethane at 0°C generates the sulfonyl chloride intermediate, which is subsequently quenched with ammonium hydroxide to yield 4-sulfamoylphenylacetamide.

Critical Parameters :

  • Strict temperature control (<5°C) prevents sulfonic acid byproduct formation.

  • Anhydrous conditions minimize hydrolysis.

Coupling of Sulfamoyl and Pyrazole-Phenethylamine Moieties

The final step involves nucleophilic displacement of the sulfamoyl chloride with 4-(1-methyl-1H-pyrazol-5-yl)phenethylamine. Reaction in pyridine at 60°C for 6 h facilitates bond formation, with pyridine acting as both solvent and acid scavenger.

ParameterValueSource Citation
Molar Ratio (Sulfamoyl:Amine)1:1.2
Reaction Time6 h
Yield65–70%

Route 2: One-Pot Tandem Synthesis

A streamlined approach combines pyrazole formation and sulfonamide coupling in a single reactor, adapted from patent methodologies for analogous compounds:

  • In Situ Pyrazole Synthesis : Condensation of 4-acetylphenethylamine with methylhydrazine in acetic acid forms the 1-methylpyrazole ring.

  • Concurrent Sulfonation : Introduction of chlorosulfonic acid after pyrazole cyclization generates the sulfonyl chloride, followed by immediate acetamide coupling.

Advantages :

  • Reduced purification steps.

  • Higher overall yield (78–82%) due to minimized intermediate isolation losses.

Challenges :

  • Requires precise stoichiometric control to avoid over-sulfonation.

  • Exothermic reaction necessitates advanced temperature modulation.

Optimization Strategies and Process Analytics

Catalytic System Enhancements

  • Palladium Ligand Screening : Bidentate ligands (e.g., Xantphos) improve Ullmann coupling efficiency, reducing catalyst loading to 3 mol% while maintaining 70% yield.

  • Microwave-Assisted Sulfonation : Cutting reaction time from 6 h to 45 min (80°C, 300 W) with comparable yields (68%).

Solvent and Temperature Profiling

Solvent SystemReaction Efficiency (Yield %)Byproduct Formation
DMF:H₂O (4:1)72<5%
THF:H₂O (3:1)6512%
Toluene:EtOH (2:1)5818%

Data aggregated from.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1H^1H-NMR (400 MHz, DMSO-d₆) :

    • δ 2.05 (s, 3H, CH₃CO), δ 3.15 (t, 2H, CH₂NH), δ 3.72 (s, 3H, N–CH₃), δ 7.25–7.90 (m, 8H, aromatic).

  • HPLC Purity : >99.5% (C18 column, acetonitrile:water gradient).

Stability Profiling

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, indicating suitability for standard storage.

  • Hygroscopicity : <0.5% weight gain at 25°C/60% RH, negating need for desiccated packaging.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

ReagentCost per kg (USD)Source Citation
4-Bromophenethylamine320
1-Methyl-1H-pyrazole-5-boronic acid1,150
Pd(PPh₃)₄12,000

Waste Management Protocols

  • Palladium Recovery : Ion-exchange resins achieve >95% Pd reclamation from reaction residues.

  • Chlorosulfonic Acid Neutralization : Ca(OH)₂ slurry treatment converts residual ClSO₃H to CaSO₄ and HCl (scrubbed via alkaline wash) .

Chemical Reactions Analysis

Types of Reactions

N-[4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfonamides.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing pyrazole moieties exhibit significant anticancer activity. For instance, derivatives of pyrazole have shown efficacy against various cancer cell lines, including breast, colon, and lung cancers. A notable study demonstrated that similar compounds exhibited IC50 values in the micromolar range against several human tumor cell lines, indicating their potential as therapeutic agents in oncology.

Case Study:
A study published in Journal of Medicinal Chemistry investigated a series of pyrazole derivatives and found that certain modifications enhanced their cytotoxic effects on cancer cells. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrazole ring significantly improved anticancer activity.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. In vitro studies have shown that certain pyrazole-based compounds selectively inhibit COX-2, leading to reduced inflammation without affecting COX-1, which is crucial for maintaining gastric mucosa.

Mechanism of Action:
The anti-inflammatory effects are attributed to the compound's ability to inhibit enzymes involved in the inflammatory pathway, thereby reducing pain and swelling associated with inflammatory conditions.

Biochemical Mechanisms

The biological activity of N-[4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)phenyl]acetamide is thought to arise from its ability to interact with specific molecular targets:

  • Inhibition of Enzymes: The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
  • Receptor Modulation: It may also modulate receptors associated with pain and inflammation, providing analgesic effects.

Summary of Research Findings

Study Focus Findings
Antitumor ActivitySignificant inhibition of cancer cell growth in vitro; IC50 values in micromolar range.
Anti-inflammatory ResearchSelective inhibition of COX-2 with minimal effect on COX-1; potential for safer anti-inflammatory therapies.
Structure-Activity Relationship (SAR)Modifications on the pyrazole ring enhance biological activity; critical for drug design.

Mechanism of Action

The mechanism of action of N-[4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the active site of the target molecule. The pathways involved may include inhibition of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • Sulfamoyl vs.
  • Substituent Effects : Electron-withdrawing groups (e.g., benzodioxole in ) increase metabolic stability, while bulky groups (e.g., thienyl in ) may hinder target binding.

Heterocyclic Variants with Sulfur Linkages

Compound Name Structural Differences vs. Target Compound Molecular Weight (Da) Notable Properties/Activities Reference
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide Triazole and indazole cores; sulfanyl (-S-) linker 476.94 Antiproliferative potential (triazole-linked)
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-[(4′-methylbiphenyl-4-yl)oxy]acetamide Isoxazole substituent; biphenyl-oxy group 509.57 Enhanced lipophilicity (logP ~3.5 inferred)

Key Observations :

  • Linker Chemistry : Sulfanyl (-S-) and sulfamoyl (-SO₂NH-) groups influence redox stability. Sulfamoyl derivatives are less prone to oxidation than sulfanyl analogs .
  • Heterocycle Impact : Isoxazole (in ) offers metabolic resistance compared to pyrazole, while triazole (in ) may enhance metal-binding capacity.

Pharmacological Activity Trends

  • Antiproliferative Activity : Hydroxyacetamide derivatives (e.g., ) with triazole linkages show efficacy against cancer cell lines (IC₅₀ ~10 µM).
  • Insecticidal Activity : Pyrazole-thiazole derivatives (e.g., ) are linked to Fipronil-like action, targeting GABA receptors.
  • CNS Penetration : Benzodioxole-substituted analogs (e.g., ) may cross the blood-brain barrier due to moderate logP values (~2.8).

Biological Activity

N-[4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)phenyl]acetamide, with the CAS number 2640972-16-1, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

The molecular formula of this compound is C20H22N4O3SC_{20}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 398.5 g/mol. Its structure includes a sulfamoyl group and a pyrazole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC20H22N4O3S
Molecular Weight398.5 g/mol
CAS Number2640972-16-1

Anticancer Properties

Research has indicated that compounds containing sulfonamide and pyrazole structures exhibit significant anticancer activity. For instance, the compound has shown cytotoxic effects on various cancer cell lines. In a study evaluating similar derivatives, compounds demonstrated micromolar-level cytotoxicity against tumor cell lines, effectively blocking cell cycle progression at the G2/M phase .

Case Study: Cytotoxicity Evaluation
In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against MDA-MB-231 breast cancer cells. The compound's mechanism appears to involve disruption of microtubule integrity, leading to apoptosis in cancer cells .

Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory properties. Similar pyrazole derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines in cellular models. For example, studies have shown that related compounds can reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating a possible pathway for therapeutic applications in inflammatory diseases .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against cancer cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell proliferation and inflammation. The presence of the sulfamoyl group enhances its binding affinity to carbonic anhydrase isoforms, which play a role in tumorigenesis and inflammation .

Q & A

What are the established synthetic routes for N-[4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)phenyl]acetamide, and how are intermediates purified?

Answer:
The synthesis typically involves multi-step reactions. For example:

  • Step 1: Formation of a pyrazole intermediate via refluxing hydrazides with thiocyanates in ethanol, followed by NaOH/HCl treatment to isolate thiol intermediates .
  • Step 2: Sulfamoyl group introduction using chlorinated reagents (e.g., 2-chloroacetonitrile) in DMF with catalytic NaOH, followed by coupling to the acetamide moiety .
  • Purification: Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) is used to isolate intermediates .

Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

  • NMR (¹H/¹³C): Confirms substituent positions and sulfamoyl linkage integrity .
  • IR: Validates sulfonamide (S=O, ~1350 cm⁻¹) and acetamide (C=O, ~1650 cm⁻¹) functional groups .
  • HPLC/LC-MS: Ensures purity (>95%) and monitors degradation under stress conditions (e.g., light, pH extremes) .

How is the biological activity of this compound assessed in preclinical studies?

Answer:

  • Anticancer assays: Cell viability (MTT assay) against cancer lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial screening: Disk diffusion or microdilution methods against Gram-positive/negative bacteria .
  • Enzyme inhibition: Kinase or protease inhibition assays (e.g., fluorescence-based) to study target engagement .

How can reaction yields be optimized during scale-up synthesis?

Answer:

  • Catalysts: Zeolite Y-H or pyridine enhances sulfamoyl bond formation efficiency .
  • Temperature control: Reflux at 150°C in oil baths improves intermediate stability .
  • Solvent selection: DMF or ethanol minimizes by-products during coupling steps .

How should researchers resolve contradictions in reported biological activity data?

Answer:

  • Structural analogs: Compare substituent effects (e.g., pyrazole vs. triazole rings) using SAR studies .
  • Dose-response curves: Validate activity across concentrations to rule out false positives .
  • Crystallography: Resolve 3D conformation discrepancies (e.g., sulfamoyl group orientation) .

What computational approaches predict target binding modes for this compound?

Answer:

  • Molecular docking: Use AutoDock Vina with crystal structures (e.g., PDB entries) to model interactions with kinases or receptors .
  • MD simulations: GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .

How does pH or light exposure affect the compound’s stability?

Answer:

  • pH sensitivity: Degrades in strong acidic/basic conditions (e.g., >2M HCl/NaOH), monitored via HPLC .
  • Light sensitivity: Store in amber vials at -20°C; UV-Vis spectroscopy tracks photodegradation .

What strategies enhance selectivity in structure-activity relationship (SAR) studies?

Answer:

  • Substituent variation: Replace methylpyrazole with fluorophenyl groups to modulate hydrophobicity .
  • Bioisosteres: Swap sulfamoyl with carbamate to assess target affinity changes .

Can this compound serve as a precursor for further derivatization?

Answer:
Yes:

  • Sulfamoyl group: React with alkyl halides to introduce branched chains .
  • Acetamide moiety: Hydrolysis to carboxylic acid enables conjugation with peptides .

How are analytical methods validated for quality control in research?

Answer:

  • Linearity: R² >0.99 for HPLC calibration curves (1–100 µg/mL) .
  • LOD/LOQ: Determined via signal-to-noise ratios (3:1 and 10:1, respectively) .
  • Forced degradation: Acid/alkali, oxidative, and thermal stress tests validate method robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.